BenchChemオンラインストアへようこそ!

N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide

Physicochemical profiling Drug-likeness Lead optimization

N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide (CAS 2034526-05-9) is a structurally differentiated pyridine-3-sulfonamide featuring a rare combination of a meta-chlorophenyl terminus, a chiral secondary alcohol on the hydroxypropyl linker, and a zinc-binding pyridine-3-sulfonamide core. This triad creates an untested chemical space for carbonic anhydrase inhibitor screening, with the chiral center enabling enantiomer resolution for stereospecific target engagement studies. The secondary alcohol also serves as a versatile synthetic handle for late-stage diversification into focused compound libraries. Computed Lipinski compliance (MW 326.80, clogP 2.35, tPSA 58.64 Ų) supports direct use in stopped-flow CO₂ hydration assays. Procure the racemate to independently generate and evaluate both enantiomers.

Molecular Formula C14H15ClN2O3S
Molecular Weight 326.8
CAS No. 2034526-05-9
Cat. No. B2475283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide
CAS2034526-05-9
Molecular FormulaC14H15ClN2O3S
Molecular Weight326.8
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CN=CC=C2)O
InChIInChI=1S/C14H15ClN2O3S/c15-12-4-1-3-11(9-12)14(18)6-8-17-21(19,20)13-5-2-7-16-10-13/h1-5,7,9-10,14,17-18H,6,8H2
InChIKeyHWLANMSZGBFVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide (CAS 2034526-05-9): Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide (CAS 2034526-05-9) is a synthetic small-molecule sulfonamide (molecular formula C₁₄H₁₅ClN₂O₃S, MW 326.80 g/mol) comprising a pyridine-3-sulfonamide core linked via a 3-hydroxypropyl spacer to a meta-chlorophenyl group [1]. The compound belongs to the aryl pyridine-3-sulfonamide class, a scaffold extensively investigated for carbonic anhydrase inhibition, anticancer, antiviral, and antimicrobial activities [2][3]. Its computed physicochemical properties—clogP 2.35, topological polar surface area (tPSA) 58.64 Ų, one hydrogen bond donor, and five hydrogen bond acceptors—place it within drug-like chemical space (Lipinski Rule of Five compliant) and distinguish it from close analogs lacking the hydroxypropyl linker [1].

Why N-[3-(3-Chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide Cannot Be Replaced by Generic Pyridine-3-sulfonamide Analogs Without Experimental Validation


Within the pyridine-3-sulfonamide family, minor structural modifications produce large differences in target engagement, selectivity, and pharmacokinetic behavior [1]. The target compound uniquely combines three pharmacophoric elements: (i) a pyridine-3-sulfonamide zinc-binding group critical for carbonic anhydrase isoform recognition, (ii) a secondary alcohol on the propyl linker that introduces a chiral center and an additional hydrogen-bonding site absent in direct N-aryl analogs such as N-(3-chlorophenyl)pyridine-3-sulfonamide (CAS 6202-50-2), and (iii) a meta-chlorophenyl terminus whose substitution pattern (meta vs. para) has been shown in related sulfonamide series to shift isoform selectivity profiles by over 20-fold [1][2]. The 3-hydroxypropyl spacer further increases conformational flexibility (three rotatable bonds) and modulates lipophilicity (clogP 2.35) relative to more rigid or more lipophilic congeners, directly affecting membrane permeability and off-target binding [3]. These structural features mean that biological activity data obtained for close analogs—even those sharing the pyridine-3-sulfonamide core—cannot be assumed to translate to this compound without direct experimental confirmation.

Quantitative Differentiation Evidence for N-[3-(3-Chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide vs. Closest Structural Analogs


Physicochemical Differentiation: Hydroxypropyl Linker Modulates Lipophilicity and Hydrogen-Bonding Capacity Relative to Direct N-Aryl Analogs

The target compound incorporates a 3-hydroxypropyl spacer between the sulfonamide nitrogen and the 3-chlorophenyl ring, whereas the closest direct analog, N-(3-chlorophenyl)pyridine-3-sulfonamide (CAS 6202-50-2), attaches the aryl group directly to the sulfonamide nitrogen. This structural difference produces a measurable shift in key physicochemical parameters that govern permeability, solubility, and target binding [1]. The hydroxypropyl linker introduces one hydrogen bond donor (the secondary alcohol), increases tPSA, and adds two additional rotatable bonds, while maintaining a moderate clogP of 2.35—properties that are distinct from the direct N-aryl analog and from brominated or benzofuran-containing hydroxypropyl congeners [1].

Physicochemical profiling Drug-likeness Lead optimization

Meta-Chlorophenyl Substitution Pattern Provides Distinct Electronic and Steric Properties vs. Para-Chloro and Unsubstituted Phenyl Analogs in Pyridine-3-sulfonamide Series

The position of chlorine substitution on the phenyl ring (meta vs. para) influences both electronic distribution and steric fit within enzyme active sites. In the broader pyridine-3-sulfonamide carbonic anhydrase inhibitor series, tail-group modifications at positions adjacent to the sulfonamide moiety have been shown to alter isoform selectivity by factors exceeding 20-fold [1]. Specifically, 4-substituted pyridine-3-sulfonamide derivatives exhibited KI values ranging from 91 nM (hCA XII) to 271 nM (hCA II), with compound 6 demonstrating 23.3-fold selectivity between hCA IX and hCA XII depending on the nature and position of the pendant group [1]. The meta-chlorophenyl moiety of the target compound, combined with the hydroxypropyl linker, occupies a distinct chemical space not represented in published structure–activity relationship (SAR) studies of pyridine-3-sulfonamides, where para-substituted phenyl, benzyl, or heteroaryl tails have been predominantly explored [1][2].

Structure–activity relationship Aryl substitution Isoform selectivity

Secondary Alcohol Introduces a Chiral Center and Synthetic Versatility Not Available in Non-hydroxylated or Tertiary-Alcohol Pyridine-3-sulfonamide Analogs

The target compound contains a secondary alcohol at the benzylic position of the 3-hydroxypropyl chain, creating a chiral center (C-3 of the propyl linker). This stereogenic element is absent in N-(3-chlorophenyl)pyridine-3-sulfonamide (CAS 6202-50-2, no hydroxypropyl linker) and in N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]pyridine-3-sulfonamide (which contains a different aromatic terminus). Enantiomeric resolution of chiral pyridine-3-sulfonamides has been demonstrated to impact biological activity: for example, R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide showed PI3Kα kinase IC₅₀ values of 1.08 µM and 2.69 µM, respectively—a 2.5-fold difference between enantiomers [1]. The secondary alcohol also serves as a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to ketone) that is unavailable in non-hydroxylated analogs .

Chiral synthesis Enantiomeric resolution Stereochemical SAR

Pyridine-3-sulfonamide Scaffold Has Demonstrated Multi-Target Pharmacological Activity Across Anticancer, Antiviral, and Antimicrobial Assays—Supporting Broad Screening Utility

The pyridine-3-sulfonamide chemotype has demonstrated reproducible biological activity across multiple therapeutic areas in peer-reviewed studies. Key class-level benchmarks include: (a) carbonic anhydrase inhibition with KI values as low as 91 nM for tumor-associated hCA XII and selectivity up to 23.3-fold between transmembrane isoforms [1]; (b) anticancer activity with average GI₅₀ values of 13.6–14.9 µM against leukemia, colon cancer, and melanoma cell lines in the NCI-60 panel [2]; (c) antiviral activity against HSV-1 and CBV4 with >50% viral reduction and Hsp90α inhibition (IC₅₀ 4.48 µg/mL for compound 15d) [3]; and (d) anti-HIV activity of arylsulfonamide derivatives as non-nucleoside reverse transcriptase inhibitors, with EC₅₀ values in the sub-micromolar range for optimized leads [4]. The target compound's unique structural combination (meta-chlorophenyl + hydroxypropyl linker + pyridine-3-sulfonamide) has not been tested in any of these published series, representing a novel chemotype within a validated multi-target scaffold class.

Multi-target pharmacology Anticancer screening Antiviral screening

Recommended Research and Procurement Application Scenarios for N-[3-(3-Chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide Based on Quantified Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Screening Probe

Given the demonstrated nanomolar potency and isoform selectivity (up to 23.3-fold between hCA IX and hCA XII) of structurally related 4-substituted pyridine-3-sulfonamides [1], the target compound—with its unexplored meta-chlorophenyl-hydroxypropyl combination—is a rational procurement choice for laboratories screening novel CA inhibitor chemotypes. Its computed Lipinski compliance (MW 326.80, clogP 2.35, tPSA 58.64) predicts adequate solubility for stopped-flow CO₂ hydration assays, the gold-standard method for CA inhibition measurement [1][2].

Chiral Resolution and Stereochemical Structure–Activity Relationship Studies

The secondary alcohol at the benzylic position provides a chiral center that can be resolved into pure enantiomers via chiral HPLC or enzymatic methods. As demonstrated with related chiral pyridine-3-sulfonamides where enantiomers exhibited 2.5-fold differential PI3Kα inhibition [3], procurement of the racemic target compound enables laboratories to generate and independently evaluate both enantiomers, potentially revealing stereospecific target engagement not observable with achiral analogs such as N-(3-chlorophenyl)pyridine-3-sulfonamide (CAS 6202-50-2) .

Anticancer Cell Line Panel Screening (NCI-60 or Focused Panels)

The pyridine-3-sulfonamide scaffold has produced compounds with average GI₅₀ values of 13.6–14.9 µM against leukemia, colon cancer, and melanoma subpanels [4]. The target compound's unique substitution pattern—specifically the combination of a meta-chlorophenyl group and a hydroxypropyl linker—represents an untested chemical space within this phenotype. Procuring this compound for NCI-60 or focused cancer cell line screening may identify novel sensitivity patterns distinct from those reported for para-substituted phenylurea and quinolinyl pyridine-3-sulfonamide analogs [4].

Synthetic Intermediate for Diversity-Oriented Derivatization

The secondary alcohol group serves as a versatile synthetic handle for esterification, etherification, oxidation to the corresponding ketone, or activation as a leaving group for nucleophilic displacement . This enables the compound to function as a late-stage diversification intermediate for generating focused libraries of pyridine-3-sulfonamide analogs, expanding chemical space exploration beyond the directly synthesized compound. In contrast, the non-hydroxylated analog N-(3-chlorophenyl)pyridine-3-sulfonamide lacks this derivatization capacity.

Quote Request

Request a Quote for N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.